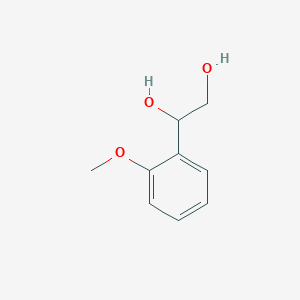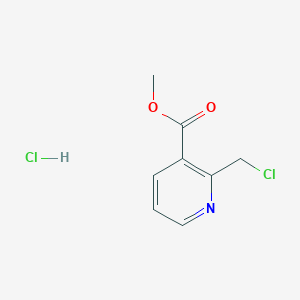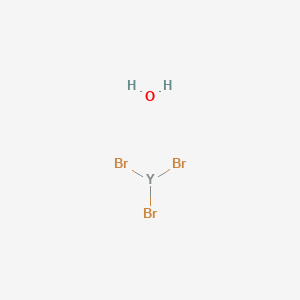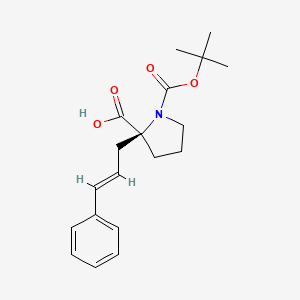
Dimethyl L-isothiocyanatosuccinate
Descripción general
Descripción
Dimethyl L-isothiocyanatosuccinate is an organic compound with the molecular formula C₇H₉NO₄S and a molecular weight of 203.216 g/mol It is a derivative of succinic acid, where the hydrogen atoms are replaced by dimethyl and isothiocyanato groups
Métodos De Preparación
Synthetic Routes and Reaction Conditions
Dimethyl L-isothiocyanatosuccinate can be synthesized through the reaction of dimethyl succinate with thiophosgene in the presence of a base . The reaction typically occurs under mild conditions, with the base acting as a catalyst to facilitate the formation of the isothiocyanato group. The reaction can be represented as follows:
Dimethyl succinate+Thiophosgene→Dimethyl L-isothiocyanatosuccinate+By-products
Industrial Production Methods
In an industrial setting, the production of this compound involves large-scale synthesis using similar reaction conditions. The process is optimized to ensure high yield and purity of the final product. The reaction is carried out in a controlled environment to minimize the formation of unwanted by-products and to ensure the safety of the process.
Análisis De Reacciones Químicas
Types of Reactions
Dimethyl L-isothiocyanatosuccinate undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the isothiocyanato group to an amine group.
Substitution: The isothiocyanato group can be substituted with other nucleophiles, such as amines or alcohols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are used.
Substitution: Nucleophiles like primary amines or alcohols are used under basic or acidic conditions.
Major Products Formed
Oxidation: Sulfoxides or sulfones.
Reduction: Amines.
Substitution: Thioureas or thiocarbamates, depending on the nucleophile used.
Aplicaciones Científicas De Investigación
Dimethyl L-isothiocyanatosuccinate has a wide range of applications in scientific research, including:
Biology: Employed in the study of enzyme inhibition and protein modification.
Medicine: Investigated for its potential use in drug development, particularly in the design of enzyme inhibitors.
Industry: Utilized in the production of specialty chemicals and materials with unique properties.
Mecanismo De Acción
The mechanism of action of dimethyl L-isothiocyanatosuccinate involves the interaction of the isothiocyanato group with nucleophilic sites on target molecules . This interaction can lead to the formation of covalent bonds, resulting in the modification of the target molecule’s structure and function. The molecular targets include enzymes and proteins, where the compound can act as an inhibitor by modifying the active site or other critical regions.
Comparación Con Compuestos Similares
Similar Compounds
- Dimethyl isothiocyanatosuccinate
- Dimethyl 2-isothiocyanatosuccinate
- Dimethyl N-(thioxomethylene)aspartate
Uniqueness
Dimethyl L-isothiocyanatosuccinate is unique due to its specific configuration and the presence of both dimethyl and isothiocyanato groups. This combination imparts distinct chemical properties, making it a valuable reagent in various chemical and biological applications. Compared to similar compounds, it offers a unique balance of reactivity and stability, which is advantageous in synthetic and research applications.
Propiedades
IUPAC Name |
dimethyl (2S)-2-isothiocyanatobutanedioate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H9NO4S/c1-11-6(9)3-5(8-4-13)7(10)12-2/h5H,3H2,1-2H3/t5-/m0/s1 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NWHDEBYHAZNXDQ-YFKPBYRVSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)CC(C(=O)OC)N=C=S | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC(=O)C[C@@H](C(=O)OC)N=C=S | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H9NO4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80153442 | |
| Record name | Dimethyl isothiocyanatosuccinate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80153442 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
203.22 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
121928-38-9 | |
| Record name | Dimethyl isothiocyanatosuccinate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80153442 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
















